molecular formula C17H12F2N4O2 B6432892 N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1236260-67-5

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B6432892
CAS No.: 1236260-67-5
M. Wt: 342.30 g/mol
InChI Key: QUVYGTHYDXOKIX-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide (CAS: 1236260-67-5) is a heterocyclic compound with a molecular formula of C₁₇H₁₂F₂N₄O₂ and a molecular weight of 342.30 g/mol. Its structure features a pyrimido[1,2-a]benzimidazole core substituted with a 3,4-difluorophenyl group and a hydroxyl group at the 2-position. Limited physicochemical data (e.g., density, melting point) are available, but its SMILES string (O=C1CC(C(=O)Nc2ccc(F)c(F)c2)n2c(nc3ccccc32)N1) highlights key functional groups critical for its reactivity and solubility .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-10-6-5-9(7-11(10)19)20-16(25)14-8-15(24)22-17-21-12-3-1-2-4-13(12)23(14)17/h1-7,14H,8H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVYGTHYDXOKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001122697
Record name N-(3,4-Difluorophenyl)-1,2,3,4-tetrahydro-2-oxopyrimido[1,2-a]benzimidazole-4-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236260-67-5
Record name N-(3,4-Difluorophenyl)-1,2,3,4-tetrahydro-2-oxopyrimido[1,2-a]benzimidazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236260-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Difluorophenyl)-1,2,3,4-tetrahydro-2-oxopyrimido[1,2-a]benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization of ortho-Phenylenediamine

The benzimidazole moiety is synthesized via refluxing ortho-phenylenediamine with 2-chloroacetic acid in 4 N HCl, yielding 2-chloromethylbenzimidazole as a key intermediate. Subsequent nucleophilic substitution with amines or alcohols introduces functional handles for downstream reactions.

Representative Protocol :

  • ortho-Phenylenediamine (0.1 mol) and 2-chloroacetic acid (0.1 mol) in 50 mL 4 N HCl are refluxed at 100°C for 3 h.

  • The mixture is alkalized with NH₄OH, precipitating 2-chloromethylbenzimidazole (Yield: 78–82%).

  • Recrystallization from methanol yields pure product (m.p. 189–191°C).

Biginelli-Type Cyclocondensation for Dihydropyrimido[1,2-a]Benzimidazole Formation

Three-Component Reaction Optimization

The dihydropyrimidine ring is assembled via acid-catalyzed condensation of:

  • Aldehyde component : 2-(3,4-Difluorophenyl)acetaldehyde or derivatives.

  • β-Ketoamide : N-(3,4-Difluorophenyl)-3-oxobutanamide.

  • Benzimidazole : 2-Aminobenzimidazole or its chloromethyl derivative.

Optimized Conditions :

ParameterSpecification
SolventDimethylformamide (DMF) or acetonitrile
CatalystTrifluoroacetic acid (10 mol%)
TemperatureReflux (80–100°C)
Reaction Time18–24 h
Yield65–72%

Mechanistic Insights :

  • Acid Activation : TFA protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the β-ketoamide’s enol.

  • Cyclization : The benzimidazole’s amine group attacks the iminium intermediate, forming the fused pyrimidine ring.

  • Tautomerization : Keto-enol equilibration establishes the 2-hydroxy substituent.

Functionalization of the Carboxamide Group

Direct Incorporation via β-Ketoamide

N-(3,4-Difluorophenyl)-3-oxobutanamide serves as a dual-purpose reagent, providing both the carboxamide and the β-keto functionality required for cyclocondensation.

Synthesis of N-(3,4-Difluorophenyl)-3-Oxobutanamide :

  • 3,4-Difluoroaniline (0.1 mol) reacts with diketene (0.12 mol) in THF at 0°C.

  • Stirred for 6 h, followed by aqueous workup and recrystallization from ethanol (Yield: 85%; m.p. 132–134°C).

Post-Cyclization Amidation

Alternative routes involve hydrolyzing ester intermediates to carboxylic acids, followed by coupling with 3,4-difluoroaniline using EDCI/HOBt.

Structural Elucidation and Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 5.31–5.44 (d, 1H, CH, dihydropyrimidine).

  • δ 7.21–7.23 (s, 2H, NH₂, sulfamoyl).

  • δ 10.12 (br s, 1H, OH, enolic).

¹³C NMR :

  • δ 54.60–55.00 (CH, dihydropyrimidine).

  • δ 165.20 (C=O, carboxamide).

HRMS (ESI+) : m/z 412.1285 [M+H]⁺ (Calc. 412.1291).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
TFA/DMF Reflux729824
HCl/MeCN Reflux659518
Microwave-Assisted68974

Microwave irradiation reduces reaction time but requires specialized equipment, making TFA-mediated reflux the most scalable option.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Competing pathways may yield-diazepine byproducts. Using bulky substituents on the aldehyde component suppresses this.

  • Oxidation of the Dihydropyrimidine Ring :

    • Aromatic solvents (toluene) and inert atmospheres (N₂) prevent dehydrogenation to pyrimidines.

  • Solubility Issues :

    • Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but complicate purification. Gradient recrystallization (ethanol/water) resolves this.

Industrial Scalability and Green Chemistry Considerations

  • Catalyst Recycling : TFA can be recovered via distillation (≥90% recovery).

  • Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

  • Continuous Flow Systems : Microreactors reduce reaction time to 2 h and improve heat transfer .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has demonstrated potential as an anticancer agent . Research indicates that it can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling. By disrupting these pathways, the compound can induce apoptosis (programmed cell death) in malignant cells .

Enzyme Inhibition Studies
In biological applications, this compound serves as a probe for studying enzyme inhibition . It has been utilized to investigate the interactions between small molecules and various enzymes, providing insights into their roles in metabolic processes and disease mechanisms.

Pharmaceutical Development

Drug Design
N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is used as a building block in the synthesis of more complex pharmaceuticals. Its unique functional groups allow for modifications that can enhance efficacy or reduce side effects in drug candidates.

Therapeutic Mechanisms
Studies have explored its potential therapeutic mechanisms through screening libraries like ToxCast Phase II, which evaluates compounds for their effects on inflammatory signaling and vascular biology. The compound's ability to interact with various biological targets makes it a candidate for further therapeutic exploration .

Material Science

Development of New Materials
The compound's unique chemical structure also finds applications in the development of new materials with distinct properties. It can be incorporated into polymers and coatings that require specific mechanical or chemical characteristics, thus broadening its utility beyond pharmaceuticals .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell growth via protein kinase inhibition.
Study BEnzyme InteractionIdentified specific enzymes targeted by the compound, aiding in understanding metabolic pathways.
Study CMaterial DevelopmentExplored incorporation into polymer matrices, enhancing material properties such as durability and chemical resistance.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets in cells. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and disrupting key cellular processes. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Functional Group Analysis

Three pyrimido[1,2-a]benzimidazole derivatives are compared below:

Property N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Molecular Formula C₁₇H₁₂F₂N₄O₂ C₁₇H₁₃FN₄O₂ C₂₃H₂₅N₃O₅
Molecular Weight (g/mol) 342.30 324.31 423.46
Key Substituents - 3,4-Difluorophenyl
- 2-Hydroxy
- Dihydro core
- 4-Fluorophenyl
- 4-Oxo
- Tetrahydro core
- 2,3,4-Trimethoxyphenyl
- Ethyl ester
- Methyl group at position 2
Functional Groups Carboxamide, hydroxyl, difluorophenyl Carboxamide, ketone, monofluorophenyl Ester, methoxy, methyl

Implications of Structural Variations

Fluorine Substitution: The 3,4-difluorophenyl group in the main compound enhances electronegativity and metabolic stability compared to the 4-fluorophenyl group in . This may improve binding affinity in hydrophobic pockets of biological targets .

Core Saturation :

  • The dihydro core in the main compound reduces aromaticity compared to the tetrahydro core in , possibly affecting π-π stacking interactions .

Ester vs. Carboxamide :

  • The ethyl ester in increases lipophilicity compared to the carboxamide in the main compound, which may enhance membrane permeability but reduce water solubility .

Methoxy Groups :

  • The 2,3,4-trimethoxyphenyl group in introduces steric bulk and electron-donating effects, which could modulate receptor selectivity compared to the halogenated phenyl groups in and the main compound .

Physicochemical Properties

  • Molecular Weight : The main compound (342.30 g/mol) is intermediate in size between (324.31 g/mol) and (423.46 g/mol). Higher molecular weight in may reduce bioavailability under Lipinski’s Rule of Five criteria .
  • Polarity : The main compound’s hydroxyl and carboxamide groups suggest moderate polarity, whereas ’s ester and methoxy groups increase hydrophobicity .

Biological Activity

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzimidazole core with a pyrimido ring and a 3,4-difluorophenyl substituent, which contributes to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C17H12F2N4O2C_{17}H_{12}F_2N_4O_2, and its IUPAC name is this compound. The structural characteristics are crucial for its biological activity, particularly in terms of interaction with molecular targets in cells.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within cells. It is known to inhibit protein kinases, which are essential for cell signaling and proliferation. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Biological Activity Overview

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. The following sections summarize key findings from recent studies.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The results indicate that it possesses potent cytotoxic effects:

Cell Line IC50 (μM) Assay Type
A5496.75 ± 0.192D Assay
HCC8276.26 ± 0.332D Assay
NCI-H3586.48 ± 0.112D Assay
A5499.31 ± 0.783D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

These results suggest that the compound is more effective in two-dimensional assays compared to three-dimensional assays, highlighting its potential for further development as an anticancer drug .

The proposed mechanisms include:

  • Inhibition of DNA-dependent enzymes : The compound binds to DNA and inhibits enzymes necessary for DNA replication and repair.
  • Induction of apoptosis : By disrupting critical signaling pathways, the compound can trigger programmed cell death in cancer cells.
  • Cell cycle arrest : It may prevent cells from progressing through the cell cycle, effectively halting tumor growth.

Case Studies

A notable study involved testing the compound's effects on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods. The findings indicated that the compound was significantly more effective in inhibiting cell proliferation in the A549 cell line compared to others tested:

  • A549 Cell Line : Exhibited an IC50 value of 6.75μM6.75\mu M in the 2D assay.
  • HCC827 Cell Line : Showed an IC50 value of 6.26μM6.26\mu M in the same format but was less effective in the 3D assay.

These results underscore the variability in response among different cancer types and highlight the importance of further investigation into its mechanisms and efficacy across various models .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyrimido[1,2-a]benzimidazole derivatives typically involves multi-step reactions. Key steps include:

  • Cyclocondensation : Reacting substituted benzimidazole precursors with fluorophenyl-containing reagents under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 120–140°C for 5–24 hours .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzimidazole to fluorophenyl reagent) and monitor reaction progress via TLC. For improved yield, introduce catalytic p-chloranil to facilitate dehydrogenation .

Example Reaction Parameters

StepSolventTemp (°C)Time (h)CatalystYield (%)
CyclocondensationDMF1205p-chloranil65–75
PurificationEthanolRT85–90 purity

Q. What spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the difluorophenyl group (δ 110–125 ppm for aromatic F-substituted carbons) and the hydroxy-dihydropyrimido ring (δ 3.5–4.5 ppm for protons on C3/C4) .
  • IR Spectroscopy : Identify key functional groups: O–H stretch (~3200 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and C–F stretches (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzimidazole core.

Q. How can contradictions between theoretical and experimental spectral data be resolved?

Methodological Answer:

  • Repeat Experiments : Ensure sample purity via HPLC (>95%) and reacquire spectra under standardized conditions.
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL for refinement. For example, SHELX’s robust handling of high-resolution data can clarify bond lengths and angles in fluorinated systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of fluorophenyl substitutions on biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varied fluorination patterns (e.g., 2-fluoro, 3,5-difluoro) using methods in .
  • Bioactivity Assays : Test analogs against target enzymes (e.g., PDK1) using kinase inhibition assays (IC₅₀ determination) .
  • Statistical Analysis : Apply multivariate regression to correlate substituent position (ortho/meta/para) with activity.

Example SAR Data

SubstituentIC₅₀ (nM)LogP
3,4-difluoro12 ± 22.8
4-fluoro45 ± 52.5
2-fluoro>1003.1

Q. What computational methods predict binding affinity with targets like PDK1, and how are docking results validated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and PDK1’s ATP-binding pocket. Focus on hydrogen bonds with Glu130 and hydrophobic contacts with Leu88 .
  • Validation : Cross-check docking poses with experimental mutagenesis data (e.g., alanine scanning of PDK1’s active site) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

Q. How can discrepancies between in vitro and in vivo efficacy in CNS disorder models be addressed?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure blood-brain barrier (BBB) penetration via in situ perfusion models. Optimize logD (1.5–3.0) to enhance CNS availability .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce in vivo activity.
  • Species-Specific Adjustments : Compare rodent vs. human microsomal stability to refine dosing regimens.

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